molecular formula C8H12BrN B13463070 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile CAS No. 2913278-71-2

1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile

Cat. No.: B13463070
CAS No.: 2913278-71-2
M. Wt: 202.09 g/mol
InChI Key: SBTLBYZEHNILEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C8H12BrN. This compound is characterized by a bromomethyl group attached to a cyclobutane ring, which also bears a dimethyl substitution and a nitrile group. It is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile typically involves the bromination of 3,3-dimethylcyclobutane-1-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methyl group adjacent to the cyclobutane ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or bromine-containing reagents in a controlled environment helps in achieving high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4), while the bromomethyl group can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reducing agents like LiAlH4 in ether solvents; oxidizing agents like potassium permanganate (KMnO4) in aqueous conditions.

Major Products:

  • Substituted cyclobutane derivatives
  • Alkenes
  • Amines
  • Carboxylic acids

Scientific Research Applications

1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural versatility.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting central nervous system disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in substitution reactions. The nitrile group can participate in various transformations, including reduction to amines or hydrolysis to carboxylic acids. These functional groups enable the compound to interact with biological targets, such as enzymes and receptors, through covalent or non-covalent interactions.

Comparison with Similar Compounds

    1-Bromopropane: A simpler brominated compound used as a solvent and intermediate in organic synthesis.

    1-Bromo-3,3-dimethylbutane: Similar in structure but lacks the nitrile group, making it less versatile in certain reactions.

    3,3-Dimethylcyclobutanecarbonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.

Uniqueness: 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile stands out due to the presence of both bromomethyl and nitrile functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.

Properties

CAS No.

2913278-71-2

Molecular Formula

C8H12BrN

Molecular Weight

202.09 g/mol

IUPAC Name

1-(bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile

InChI

InChI=1S/C8H12BrN/c1-7(2)3-8(4-7,5-9)6-10/h3-5H2,1-2H3

InChI Key

SBTLBYZEHNILEC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CBr)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.